molecular formula C4H9N B3317758 (1R,2R)-2-methylcyclopropan-1-amine CAS No. 97291-66-2

(1R,2R)-2-methylcyclopropan-1-amine

Cat. No.: B3317758
CAS No.: 97291-66-2
M. Wt: 71.12 g/mol
InChI Key: PYTANBUURZFYHD-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-methylcyclopropan-1-amine is a chiral amine with a cyclopropane ring structure. This compound is of interest due to its unique three-membered ring, which imparts significant strain and reactivity. The stereochemistry of the compound, indicated by the (1R,2R) configuration, means that it has specific spatial arrangements of its atoms, making it useful in various stereoselective syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-methylcyclopropan-1-amine can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds or carbenes. For instance, the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst can yield the cyclopropane ring. Another method involves the intramolecular cyclization of γ-substituted amino acid derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to ensure high yield and enantiomeric purity. The use of chiral catalysts and reagents is crucial in maintaining the stereochemistry of the product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-methylcyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, often leading to ring-opening.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the cyclopropane ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction typically produces saturated amines.

Scientific Research Applications

(1R,2R)-2-methylcyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which (1R,2R)-2-methylcyclopropan-1-amine exerts its effects involves its interaction with specific molecular targets. The strained cyclopropane ring can interact with enzymes and receptors, leading to various biochemical effects. The amine group can form hydrogen bonds and ionic interactions, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-cyclohexane-1,2-diamine: Another chiral amine with a larger ring structure.

    (1S,2S)-2-methylcyclopropan-1-amine: The enantiomer of (1R,2R)-2-methylcyclopropan-1-amine, with different spatial arrangement.

    Cyclopropylamine: A simpler compound with a cyclopropane ring and an amine group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a strained three-membered ring. This combination makes it particularly useful in stereoselective syntheses and as a tool in studying chiral interactions in biological systems .

Properties

IUPAC Name

(1R,2R)-2-methylcyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-3-2-4(3)5/h3-4H,2,5H2,1H3/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTANBUURZFYHD-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

71.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-methylcyclopropan-1-amine
Reactant of Route 2
(1R,2R)-2-methylcyclopropan-1-amine
Reactant of Route 3
(1R,2R)-2-methylcyclopropan-1-amine
Reactant of Route 4
(1R,2R)-2-methylcyclopropan-1-amine
Reactant of Route 5
(1R,2R)-2-methylcyclopropan-1-amine
Reactant of Route 6
(1R,2R)-2-methylcyclopropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.